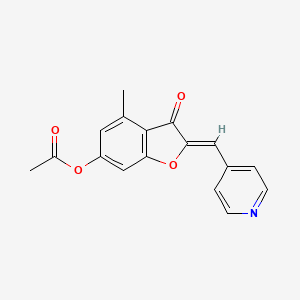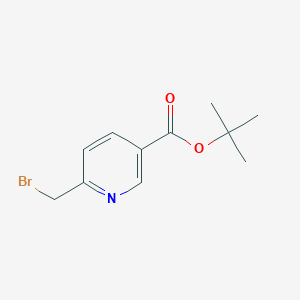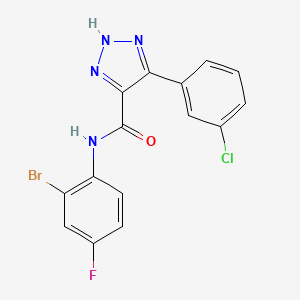
2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinamide derivatives is a topic of interest due to their potential applications in various fields, including agriculture and medicine. In the first paper, researchers have designed and synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, which are derived from nicotinic acid, a natural product found in plants and animals . These compounds were created to explore their use as herbicides, and some showed significant herbicidal activity. The synthesis involved the introduction of an arylmethoxy group to the 2-chloronicotinamide framework, which is a modification that could potentially be applied to the synthesis of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide, although the exact synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives plays a crucial role in their biological activity. In the second paper, the structure of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives was evaluated for their affinity to 5-HT3 and dopamine D2 receptors . The presence of a 5-bromo-2-methoxy group on the nicotinamide ring was found to significantly enhance receptor affinity. This suggests that the methoxy group in the 2-position of the nicotinamide ring, as seen in 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide, could be an important feature for biological activity.
Chemical Reactions Analysis
The third paper presents a method for the removal of auxiliary groups in the synthesis of planar-chiral nicotinate . This method involves the use of methoxide-carbonate systems and is particularly useful for the synthesis of nicotinate derivatives. While the paper does not directly address the chemical reactions of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide, the described technique could be relevant for its synthesis, especially if auxiliary groups are used that need to be removed under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. Although the papers provided do not directly discuss the properties of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide, we can infer from the first paper that the introduction of different substituents on the nicotinamide ring can lead to variations in herbicidal activity . This implies that the physical properties such as solubility, stability, and reactivity of the compound could also be affected by its specific substituents. The second paper's focus on receptor affinity also indicates that the molecular structure can greatly influence the biological properties of these compounds .
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide is not specified in the sources I found. As a research compound, its biological activities may be under investigation.
Propiedades
IUPAC Name |
2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-21-14-11(5-2-7-16-14)13(20)15-8-4-10-18-12(19)6-3-9-17-18/h2-3,5-7,9H,4,8,10H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGYODTUJXQWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2542482.png)
![ethyl 2-[[2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2542484.png)
![Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2542485.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2542488.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)
![4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2542491.png)
![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2542497.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2542501.png)
